5beta-Androstane-3alpha,17alpha-diol
Overview
Description
5beta-Androstane-3alpha,17alpha-diol is a steroid hormone and a metabolite of androgens like dihydrotestosterone (DHT). It is known for its role in the regulation of various physiological processes, including the development of masculine characteristics and the modulation of certain neural functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androstane-3alpha,17alpha-diol typically involves the reduction of 5beta-Androstane-3,17-dione. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction processes, optimized for yield and purity, using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
5beta-Androstane-3alpha,17alpha-diol undergoes various chemical reactions, including:
Oxidation: Conversion to 5beta-Androstane-3,17-dione using oxidizing agents like chromium trioxide (CrO3).
Reduction: Further reduction to other diols using reducing agents.
Substitution: Functional group substitutions at the hydroxyl positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various halogenating agents for hydroxyl group substitution.
Major Products
Oxidation: 5beta-Androstane-3,17-dione.
Reduction: Other diols and hydroxylated derivatives.
Substitution: Halogenated steroids.
Scientific Research Applications
5beta-Androstane-3alpha,17alpha-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in the regulation of androgenic activity and its effects on neural functions.
Medicine: Investigated for its potential therapeutic effects in conditions related to androgen deficiency and neural disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
5beta-Androstane-3alpha,17alpha-diol exerts its effects primarily through its interaction with androgen receptors. It binds to these receptors, modulating the transcription of target genes involved in the development of masculine characteristics and neural functions. Additionally, it may interact with other molecular targets, such as estrogen receptors, influencing various physiological pathways .
Comparison with Similar Compounds
Similar Compounds
5alpha-Androstane-3alpha,17beta-diol: Another metabolite of DHT with similar androgenic activity.
3alpha-Androstanediol: A neurosteroid with significant effects on neural functions.
5alpha-Androstane-3beta,17alpha-diol: A positional isomer with different biological activity
Uniqueness
5beta-Androstane-3alpha,17alpha-diol is unique due to its specific configuration and its distinct role in modulating both androgenic and neural functions. Its interaction with multiple receptor types and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-ULTMTAQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312545 | |
Record name | 5β-Androstane-3α,17α-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5856-10-0 | |
Record name | 5β-Androstane-3α,17α-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5856-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5beta-Androstane-3alpha,17alpha-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5β-Androstane-3α,17α-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.BETA.-ANDROSTANE-3.ALPHA.,17.ALPHA.-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AZ365M0JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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